N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide
Description
N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide is a synthetic organic compound featuring a thiazolidine ring core substituted with a tert-butyl carboxamide group and a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)16-14(18)17-9-10-20-13(17)11-5-7-12(19-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWOZGBESVIOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCSC1C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The thiazolidine core is synthesized through a [3+2] cyclocondensation between 4-methoxybenzaldehyde and L-cysteine under mild acidic or neutral conditions. The aldehyde carbonyl reacts with the cysteine amine group, followed by intramolecular thiol attack to form the five-membered ring. This method, adapted from CN101407502B, produces 2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid as the primary intermediate.
Reaction Conditions:
- Solvent: Ethanol (25 mL per 1.0 mmol aldehyde)
- Temperature: Room temperature (20–25°C)
- Time: 3–5 hours
- Workup: Filtration, ether washing, and drying under vacuum
Example Protocol:
- Combine 4-methoxybenzaldehyde (1.0 mmol) and L-cysteine (1.0 mmol) in ethanol.
- Stir at room temperature for 4 hours.
- Filter the precipitate and wash with diethyl ether (3 × 10 mL).
- Dry under vacuum to yield a white crystalline solid (88% yield).
Carboxamide Functionalization via N-Carboxy Anhydride (NCA) Intermediate
NCA Formation Using Phosgene
The carboxylic acid moiety at position 4 is activated using phosgene to form an N-carboxy anhydride (NCA), enabling nucleophilic attack by tert-butylamine. This method, derived from EP0902781B1, avoids intermediate isolation and improves reaction efficiency.
Reaction Conditions:
- Solvent: Ethyl acetate or 1,4-dioxane (25 mL per 1.0 mmol substrate)
- Phosgene Equivalents: 1.3 equivalents
- Temperature: 0–5°C during phosgene addition, followed by reflux (50–80°C)
- Time: 4 hours for NCA formation
Example Protocol:
Amidation with tert-Butylamine
The NCA intermediate reacts with tert-butylamine at low temperatures to yield the target carboxamide.
Reaction Conditions:
- tert-Butylamine Equivalents: 2.2 equivalents
- Temperature: -20°C to 5°C during amine addition, then 15–30°C for completion
- Workup: Aqueous base (NaOH) and acid (HCl) extraction, followed by hydrocarbon solvent crystallization
Example Protocol:
- Cool the NCA solution to -10°C and add tert-butylamine (2.2 mmol).
- Warm to room temperature and stir for 1 hour.
- Extract with 5% NaOH (10 mL) and 1 M HCl (10 mL).
- Neutralize the organic layer and crystallize from hot heptane (92% yield).
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry and Elemental Analysis
- MS (ESI): m/z 353 [M+H]+
- Elemental Analysis (C16H21NO3S): Calculated C, 60.93%; H, 6.71%; N, 4.44%. Found C, 60.78%; H, 6.69%; N, 4.41%.
Comparative Analysis of Synthetic Routes
Scalability and Process Optimization
Solvent Recycling
Ethyl acetate from the NCA route is recoverable via distillation, reducing costs by 30% in pilot-scale trials.
Alternative Activating Agents
Bis(trichloromethyl) carbonate (triphosgene) substitutes phosgene with comparable yields (89%) and improved safety.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties:
Thiazolidinediones (TZDs), a class of drugs that includes compounds related to N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide, are known for their role in managing type 2 diabetes. Research indicates that these compounds enhance insulin sensitivity and improve glycemic control. A study demonstrated that thiazolidinediones activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved glucose metabolism and reduced insulin resistance .
Anti-inflammatory Effects:
Another significant application is in the treatment of inflammatory diseases. Compounds similar to this compound have shown potential in reducing inflammation markers in vitro and in vivo. For instance, a study reported that thiazolidine derivatives significantly decreased levels of pro-inflammatory cytokines in animal models of arthritis .
Synthesis and Chemical Applications
Synthetic Intermediates:
this compound serves as a versatile intermediate in organic synthesis. Its structure allows for modifications that can yield various derivatives with unique biological activities. For example, reactions involving this compound have been employed to synthesize more complex thiazolidine derivatives with enhanced pharmacological properties .
Case Studies
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Structural and Functional Insights
Thiazolidine vs.
Substituent Effects: tert-Butyl Group: Enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. Common in analogs for metabolic stability . Methoxy vs. Chloro Substituents: Methoxy groups (target compound) may engage in π-π stacking, while chloro groups () increase electron-withdrawing effects, enhancing enzyme inhibition . coli .
Biological Activity Trends :
- Thiazolidine derivatives with aryl substituents (e.g., methoxyphenyl, butoxyphenyl) consistently show antimicrobial activity, with MIC values often lower than standard antibiotics .
- Pyrrolidine and azetidine analogs (Evidences 5, 20) are more specialized, targeting enzymes like deubiquitylases or exhibiting improved pharmacokinetics .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | N-[3-(Aminomethyl)phenyl]-thiazolidine | N-tert-butyl-pyrrolidine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | ~295 | ~365 |
| logP (Lipophilicity) | ~3.5 (estimated) | ~2.1 | ~4.0 |
| Metabolic Stability | High (tert-butyl) | Moderate | High |
| Solubility | Low (non-polar groups) | Moderate (aminomethyl) | Low |
Notes:
- The tert-butyl group in the target compound increases metabolic stability but reduces solubility compared to aminomethyl-substituted analogs .
- Pyrrolidine derivatives () exhibit higher logP values, favoring blood-brain barrier penetration but increasing toxicity risks .
Biological Activity
N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C22H28N2O3S and a molecular weight of 398.53 g/mol. The compound features a thiazolidine ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties .
The biological activity of thiazolidine derivatives often involves multiple mechanisms:
- Enzyme Inhibition : Many thiazolidine compounds act as inhibitors of various enzymes. For example, they can inhibit neuraminidase, which is crucial for viral replication .
- Antimicrobial Activity : Thiazolidines have been shown to exhibit antibacterial and antifungal properties by disrupting microbial cell walls or inhibiting essential metabolic pathways .
- Antiviral Activity : Certain derivatives have demonstrated efficacy against viral targets, including influenza viruses and hepatitis C virus (HCV), through specific interactions with viral polymerases .
Antimicrobial Activity
Table 1 summarizes the antimicrobial activity of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |
| Escherichia coli | 0.47 mg/mL | 0.94 mg/mL |
| Pseudomonas aeruginosa | 0.70 mg/mL | 1.40 mg/mL |
These results indicate that the compound exhibits considerable antimicrobial potency, especially against resistant strains .
Antiviral Activity
In studies evaluating antiviral properties, this compound showed significant inhibition of HCV NS5B polymerase with an IC50 value of 32.2 μM. This suggests that the compound may serve as a lead candidate for further development in antiviral therapies .
Case Studies and Research Findings
Several studies have highlighted the potential applications of thiazolidine derivatives:
- Influenza Neuraminidase Inhibition : A study demonstrated that thiazolidine derivatives could inhibit influenza neuraminidase effectively, showcasing their potential as antiviral agents .
- Cytotoxicity Assessments : Research indicated that while exhibiting antimicrobial and antiviral activities, these compounds also displayed low cytotoxicity in human cell lines, making them promising candidates for therapeutic development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolidines revealed that modifications at specific positions on the thiazolidine ring could enhance biological activity, particularly against viral targets .
Q & A
Basic: What synthetic routes are recommended for preparing N-tert-butyl-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves cyclization and condensation steps. A validated approach includes reacting a thiazolidinone intermediate (e.g., 5-(4-chlorophenyl)-4-methylthiazolidin-2-one) with isocyanates (e.g., tert-butyl isocyanate) in toluene under reflux, using catalysts like triethylamine. Solvent choice (e.g., toluene or ethanol) and temperature control are critical for yield optimization. Recrystallization in ethanol ensures purity .
Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound’s thiazolidine ring?
Methodological Answer:
Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL) reveals bond lengths, angles, and dihedral angles. For example, the thiazolidine ring’s planarity can be confirmed by deviations (<0.2 Å), and intramolecular interactions (e.g., N–H⋯O hydrogen bonds) stabilize the structure. Dihedral angles between the thiazolidine ring and aromatic substituents (e.g., ~26–31°) indicate steric or electronic influences .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify substituents (e.g., tert-butyl group at δ ~1.3 ppm) and confirm regiochemistry.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]).
- IR : Carbonyl stretches (~1700 cm) confirm carboxamide functionality. Cross-validation with analogous compounds (e.g., hexythiazox derivatives) enhances reliability .
Advanced: How to address discrepancies in reported biological activity data across studies?
Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., solubility in n-hexane vs. methanol) or impurity profiles. Strategies include:
- Purity Assessment : HPLC with UV/Vis detection (≥95% purity).
- Dose-Response Curves : Ensure linearity across concentrations.
- Control Experiments : Compare with structurally validated analogs (e.g., cyclohexyl vs. tert-butyl derivatives) .
Advanced: How to design SAR studies for optimizing this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-NMe) groups to assess electronic effects.
- Conformational Analysis : Use DFT calculations to correlate ring puckering (from SXRD data) with activity.
- Biological Assays : Test against target enzymes (e.g., oxidoreductases) with kinetic profiling (K, IC) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Ethanol is preferred for slow evaporation, producing high-quality crystals suitable for SXRD. Solubility screening in dichloromethane or methanol (1–10 mg/mL) at 25°C ensures minimal solvent inclusion. For polar derivatives, mixed solvents (e.g., ethanol/water, 9:1) improve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
